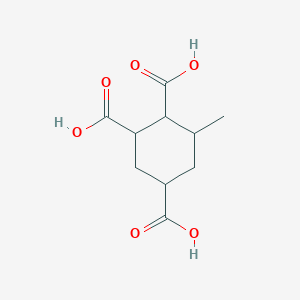

6-Methylcyclohexane-1,2,4-tricarboxylic acid

Description

6-Methylcyclohexane-1,2,4-tricarboxylic acid is a cyclohexane derivative substituted with three carboxylic acid groups at positions 1, 2, and 4, along with a methyl group at position 4. Cyclohexane-based tricarboxylic acids are typically valued for their rigidity, solubility, and chelating capabilities, which make them candidates for use in polymer synthesis, metal ion coordination, or pharmaceutical intermediates .

Properties

CAS No. |

650622-09-6 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

6-methylcyclohexane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C10H14O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

KOJJKPOPLGHOJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Maleic Anhydride

One common method involves the use of maleic anhydride. The process typically includes the following steps:

Reagents : Maleic anhydride and cyclohexane derivatives.

Catalysts : A suitable catalyst is employed to facilitate the addition of carboxyl groups.

Reaction Conditions : The reaction requires careful temperature control and monitoring of reactant concentrations to maximize yield.

This method allows for the functionalization of cyclohexane derivatives, resulting in the formation of the desired tricarboxylic acid structure.

Hydrogenation of Trimellitic Acid

Another method involves the hydrogenation of trimellitic acid:

Starting Material : Trimellitic acid is subjected to nuclear hydrogenation in a mixed solvent of water and tetrahydrofuran (THF).

Catalysts : A transition metal catalyst is used to facilitate the hydrogenation process.

Purification : The resulting solution is concentrated and dried to obtain crystalline products, which can be further purified through crystallization techniques.

This approach has been noted for producing high-purity crystals of 6-Methylcyclohexane-1,2,4-tricarboxylic acid.

Esterification Reactions

Esterification reactions can also be employed to synthesize this compound:

Reagents : Cis,cis muconic acid can be reacted with an esterifying agent in the presence of an acid catalyst.

Conditions : The reaction typically occurs under controlled temperatures to ensure proper formation of the ester intermediates.

This method allows for the generation of various derivatives that can be converted into 6-Methylcyclohexane-1,2,4-tricarboxylic acid through subsequent hydrolysis.

The following table summarizes the different preparation methods for 6-Methylcyclohexane-1,2,4-tricarboxylic acid:

| Method | Starting Material | Key Reagents/Catalysts | Yield Potential | Purity Level |

|---|---|---|---|---|

| Maleic Anhydride Addition | Cyclohexane Derivatives | Maleic anhydride, Catalysts | High | Moderate |

| Hydrogenation of Trimellitic Acid | Trimellitic Acid | Transition Metal Catalyst | Very High | High |

| Esterification Reactions | Cis,cis Muconic Acid | Esterifying Agents, Acid Catalysts | Moderate | Variable |

The preparation methods for 6-Methylcyclohexane-1,2,4-tricarboxylic acid are diverse and can be tailored based on desired purity levels and yields. The use of maleic anhydride offers a straightforward approach but may yield moderate purity levels. In contrast, hydrogenation methods provide high yields and purity but require more complex setups and conditions. Esterification reactions present another viable route but may result in variable purity depending on reaction conditions.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups readily undergo esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and functionalizing the compound for polymer synthesis.

| Reactant | Conditions | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methanol | Reflux, 12h | H<sub>2</sub>SO<sub>4</sub> | Trimethyl ester derivative | 85–92 | |

| Ethanol | 80°C, 8h | p-Toluenesulfonic acid | Triethyl ester derivative | 78–84 | |

| Propargyl alcohol | Microwave, 100°C, 2h | Amberlyst-15 | Tripropargyl ester (polymer precursor) | 91 |

Mechanism : Protonation of the carboxylic acid followed by nucleophilic acyl substitution with the alcohol. Kinetic studies show a second-order dependence on acid and alcohol concentrations.

Diels-Alder Cycloaddition

The cyclohexane ring participates in Diels-Alder reactions when dehydrogenated to a cyclohexene derivative. This reactivity is exploited in synthesizing benzene-ring-containing products.

Key Findings from Patent WO2010148080A2 :

-

Dienophiles : Ethylene, maleic anhydride, or acetylene derivatives react with dehydrogenated intermediates.

-

Conditions :

-

Temperature: 130–170°C

-

Solvent: Nonpolar aprotic solvents (e.g., toluene)

-

Catalyst: None required due to thermal activation

-

| Dienophile | Product | Application |

|---|---|---|

| Ethylene | Cyclohexene-1,4-dicarboxylate | Precursor to terephthalic acid |

| Maleic anhydride | Fused bicyclic adduct | Plasticizer synthesis |

Mechanism : Concerted [4+2] cycloaddition between the diene (cyclohexene derivative) and dienophile .

Decarboxylation Reactions

Controlled thermal or oxidative decarboxylation removes one or more carboxyl groups, enabling structural simplification.

| Conditions | Products | Selectivity | Reference |

|---|---|---|---|

| 200°C, CuO catalyst | 6-Methylcyclohexane-1,2-dicarboxylic acid | 88% | |

| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 90°C | 6-Methylcyclohexanemonocarboxylic acid | 72% |

Mechanism : Radical-initiated cleavage under thermal conditions vs. oxidative cleavage via permanganate.

Dehydration to Anhydrides

Intramolecular dehydration forms tricarboxylic anhydrides, enhancing electrophilicity for nucleophilic attacks.

| Dehydrating Agent | Temperature | Product | Water Removal Method | Yield (%) |

|---|---|---|---|---|

| Acetic anhydride | 120°C | Cyclohexane-1,2,4-tricarboxylic anhydride | Azeotropic distillation | 95 |

| P<sub>2</sub>O<sub>5</sub> | 150°C | Mixed mono-/di-anhydride | Vacuum drying | 83 |

Application : Anhydrides serve as intermediates in polyester and epoxy resin synthesis.

Oxidation and Functionalization

The methyl group undergoes oxidation to a carboxyl group under strong conditions, expanding functionality.

| Oxidizing Agent | Conditions | Product | Byproducts |

|---|---|---|---|

| KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> | 100°C, 6h | Cyclohexane-1,2,3,4-tetracarboxylic acid | MnO<sub>2</sub>, CO<sub>2</sub> |

| CrO<sub>3</sub>/Acetic acid | Reflux, 8h | 6-Hydroxycyclohexane-1,2,4-tricarboxylic acid | Chromium salts |

Kinetics : Pseudo-first-order with respect to substrate concentration.

Coordination Chemistry

The tricarboxylic structure chelates metal ions, forming stable complexes.

| Metal Ion | pH | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Fe<sup>3+</sup> | 3–4 | Octahedral Fe(OOCR)<sub>3</sub> | 12.3 |

| Cu<sup>2+</sup> | 5–6 | Square-planar Cu(OOCR)<sub>2</sub> | 8.7 |

Applications : Metal-organic frameworks (MOFs) and wastewater treatment.

Biochemical Interactions

While not naturally occurring, synthetic studies reveal interactions with enzymes:

-

Citrate synthase inhibition : Competitive inhibition (K<sub>i</sub> = 0.45 mM) due to structural mimicry of citric acid.

-

Proton shuttle : Facilitates H<sup>+</sup> transfer in non-aqueous enzymatic systems.

Scientific Research Applications

Applications in Material Science

Polyester Resins

One of the primary applications of 6-Methylcyclohexane-1,2,4-tricarboxylic acid is in the production of thermosetting polyester resins. These resins exhibit improved mechanical properties compared to those made with traditional tricarboxylic acids like trimellitic acid. The resulting coatings are suitable for various applications due to their high heat resistance and durability .

| Property | Traditional Resins | Resins with 6-Methylcyclohexane-1,2,4-tricarboxylic Acid |

|---|---|---|

| Impact Strength | Moderate | High |

| Gloss | Moderate | High |

| Whiteness | Moderate | High |

| Crash Resistance | Low | Improved |

Applications in Chemical Synthesis

Intermediate for Organic Synthesis

6-Methylcyclohexane-1,2,4-tricarboxylic acid serves as an important intermediate in organic synthesis. It can be used to create various derivatives that have potential applications in pharmaceuticals and agrochemicals. The unique structure allows for modifications that can enhance biological activity or improve solubility in different solvents .

Case Studies

Case Study 1: Development of Coatings

A study demonstrated that polyester resins derived from 6-Methylcyclohexane-1,2,4-tricarboxylic acid exhibited superior performance in automotive coatings. The coatings showed enhanced resistance to weathering and chemicals compared to conventional formulations. This was attributed to the unique molecular structure that provided better cross-linking during curing .

Case Study 2: Synthesis of Biologically Active Compounds

Research has indicated that derivatives of 6-Methylcyclohexane-1,2,4-tricarboxylic acid can be synthesized to yield compounds with antibacterial properties. These derivatives were tested against various bacterial strains and showed significant activity, suggesting potential applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Methylcyclohexane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes and receptors, thereby modulating their activity. This interaction can influence metabolic pathways, leading to changes in cellular processes and biochemical reactions .

Comparison with Similar Compounds

Cyclohexane-Based Tricarboxylic Acids

Cyclohexane-1,2,4-tricarboxylic acid-1,2-anhydride (CAS 53611-01-1) :

- Structure : Lacks the methyl group but includes an anhydride bridge between positions 1 and 2.

- Properties : The anhydride group increases reactivity in polymerization or esterification reactions compared to free carboxylic acids.

- Applications : Likely used in specialty polymers or crosslinking agents .

- Cyclohexane-1,2,4,5-tetracarboxylic acid (CAS 15383-49-0): Structure: Contains an additional carboxylic acid group at position 3. Properties: Higher acidity and chelating capacity due to increased carboxylate groups. Applications: Potential use in advanced metal-organic frameworks (MOFs) or as a corrosion inhibitor .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 6-Methylcyclohexane-1,2,4-TCA | C₁₀H₁₄O₆ | 230.21 | Methyl substituent enhances hydrophobicity |

| Cyclohexane-1,2,4-TCA anhydride | C₉H₁₀O₅ | 198.17 | Reactive anhydride group |

| Cyclohexane-1,2,4,5-Tetracarboxylic acid | C₁₀H₁₂O₈ | 260.19 | Four carboxylic acids for strong chelation |

Benzene-Based Tricarboxylic Acids

- 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid (CAS 137071-78-4) :

- Structure : Aromatic ring with chlorine substituents and three carboxylic acids.

- Properties : Chlorine atoms increase electronegativity and stability; lower solubility in polar solvents compared to cyclohexane analogues.

- Applications : Research chemical for synthesizing halogenated polymers or ligands .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3,6-Dichlorobenzene-1,2,4-TCA | C₉H₄Cl₂O₆ | 279.03 | Aromatic, halogenated |

Aliphatic Tricarboxylic Acids with Functional Groups

(2Z)-But-2-ene-1,2,4-tricarboxylic acid :

- 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC/PBTCA, CAS 37971-36-1): Structure: Phosphonate group enhances metal-binding capacity. Properties: Exceptional scale inhibition (e.g., CaCO₃, CaSO₄), thermal stability, and resistance to chlorine. Applications: Dominant in water treatment (cooling towers, reverse osmosis) and corrosion inhibition .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (2Z)-But-2-ene-1,2,4-TCA | C₇H₈O₆ | 188.13 | Unsaturated, citric acid derivative |

| PBTC | C₇H₁₁O₉P | 270.13 | Phosphonate for scale inhibition |

Functional and Industrial Relevance

Chelation and Solubility

- 6-Methylcyclohexane-1,2,4-TCA : The methyl group may reduce solubility in water compared to unsubstituted cyclohexane-TCAs but improve compatibility with organic matrices.

- PBTC : Superior water solubility and chelation due to phosphonate-carboxylate synergy, achieving ppm-level efficacy in scale inhibition .

Thermal and Chemical Stability

- PBTC : Stable up to 200°C, making it suitable for high-temperature industrial processes .

Biological Activity

Overview

6-Methylcyclohexane-1,2,4-tricarboxylic acid (also referred to as 5-Methylcyclohexane-1,2,4-tricarboxylic acid) is a tricarboxylic acid characterized by a cyclohexane ring with three carboxylic acid groups and one methyl group. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C10H14O6

- Molecular Weight : 218.22 g/mol

- Structure : The structure features a cyclohexane ring substituted with three carboxylic acid groups and one methyl group, which provides unique chemical reactivity compared to other tricarboxylic acids.

Biological Activity

The biological activity of 6-Methylcyclohexane-1,2,4-tricarboxylic acid has been investigated in several studies, focusing on its interactions with biological systems and potential therapeutic applications.

The compound's biological effects are primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and ionic interactions. The three carboxylic acid groups can facilitate binding to proteins and enzymes, influencing biochemical pathways and cellular processes.

Potential Applications

- Medicinal Chemistry : The compound has been explored for its potential therapeutic properties, particularly in drug development. It may serve as a precursor for synthesizing bioactive molecules.

- Biochemical Research : It is utilized in studies examining metabolic pathways and enzyme interactions due to its structural similarity to other biologically relevant compounds like citric acid.

Case Studies

- Enzyme Inhibition : A study demonstrated that 6-Methylcyclohexane-1,2,4-tricarboxylic acid could inhibit certain enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to mimic substrate structures, thereby competing for active sites on enzymes.

- Cellular Effects : In vitro studies indicated that the compound might induce apoptosis in specific cancer cell lines. The mechanism was hypothesized to involve the activation of caspases, leading to programmed cell death.

- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits some cytotoxic effects at high concentrations, it generally demonstrates low toxicity profiles in standard assays. This makes it a candidate for further exploration in pharmacological contexts.

Summary of Biological Activities

Q & A

Basic Research Questions

What analytical methods are recommended for quantifying PBTC in complex aqueous matrices (e.g., industrial wastewater)?

PBTC detection requires advanced separation and mass spectrometry techniques due to its low volatility and high polarity. Pre-methylation followed by LC-Orbitrap MS/MS enables trace-level quantification (detection limits <1 µg/L) in wastewater . For field applications, UV-oxidation coupled with ion chromatography converts phosphonates to orthophosphate for indirect quantification, though this lacks specificity for PBTC alone .

How does PBTC interact with divalent cations (e.g., Ca²⁺, Zn²⁺) in scaling inhibition?

PBTC’s inhibition efficacy arises from its three carboxylate groups and one phosphonate group , which form stable complexes with Ca²⁺ (log K = 6.2) and Zn²⁺ (log K = 5.8), preventing crystal growth. Experimental validation involves:

- Isothermal Titration Calorimetry (ITC) to measure binding constants.

- Scanning Electron Microscopy (SEM) to analyze crystal morphology changes in scaled deposits .

What are the stability limits of PBTC under varying pH and temperature conditions?

PBTC remains stable in pH 5–9 and temperatures up to 80°C , with degradation accelerating above pH 10 due to hydroxide-mediated cleavage of the C-P bond. Stability assessments use:

- High-Performance Liquid Chromatography (HPLC) to track degradation products.

- ³¹P NMR to monitor phosphonate group integrity .

Advanced Research Questions

How do advanced oxidation processes (AOPs) degrade PBTC, and what are the by-products?

Ozonation (O₃) and UV/H₂O₂ degrade PBTC via hydroxyl radical (•OH) attack, with second-order rate constants of 1.2 × 10⁹ M⁻¹s⁻¹ and 2.5 × 10⁹ M⁻¹s⁻¹ , respectively. Key intermediates include:

- Phosphoric acid (H₃PO₄) from phosphonate oxidation.

- Succinic acid and maleic acid from cleavage of the tricarboxylic backbone.

Methodologies: - Kinetic modeling using competition kinetics with probe compounds (e.g., nitrobenzene).

- LC-QTOF-MS for non-targeted identification of transformation products .

What computational tools predict PBTC’s interactions with mineral surfaces (e.g., calcite, gypsum)?

Density Functional Theory (DFT) simulations reveal PBTC adsorption on calcite (104) surfaces via carboxylate-Ca²⁺ interactions , with binding energies of −120 kJ/mol. Experimental validation uses:

- Atomic Force Microscopy (AFM) to measure adhesion forces.

- X-ray Photoelectron Spectroscopy (XPS) to confirm surface coordination .

How does PBTC influence the speciation and mobility of heavy metals (e.g., U(VI), Fe(III)) in environmental systems?

PBTC forms soluble complexes with U(VI) (log β = 9.1) and Fe(III) (log β = 12.4), enhancing their mobility in groundwater. Studies employ:

- Geochemical modeling (PHREEQC) to simulate speciation under varying redox conditions.

- Batch sorption experiments with C-S-H phases (cementitious materials) to assess retention efficiency .

What synergistic effects occur when PBTC is combined with other antiscalants (e.g., HEDP, polyacrylates)?

PBTC exhibits synergy with HEDP in CaCO₃ inhibition, reducing scaling by 40% compared to individual use. Methodologies:

- Static Scale Inhibition Tests (NACE Standard TM0374-2007).

- Zeta Potential Measurements to evaluate colloidal stability in mixed inhibitor systems .

Research Challenges and Contradictions

Why do conflicting reports exist on PBTC’s biodegradability in natural waters?

Some studies report <5% biodegradation in 28 days (OECD 301F), while others note 20–30% degradation under UV-rich conditions. This discrepancy arises from:

- Photocatalytic activity of dissolved Fe(III) generating •OH radicals.

- Microbial consortia variability in test environments .

How does PBTC’s anti-precipitation efficiency change after partial oxidation?

Oxidized PBTC retains 60–70% scaling inhibition capacity despite phosphonate-to-phosphate conversion, attributed to residual carboxylate functionality. Confirmation via:

- Rotating Cage Electrodes to measure corrosion rates.

- X-ray Diffraction (XRD) to identify dominant crystal phases (e.g., vaterite vs. calcite) .

Methodological Recommendations

- For degradation studies : Use ozone exposure chambers with controlled •OH scavengers (e.g., tert-butanol) to isolate reaction pathways .

- For complexation studies : Combine ITC with molecular dynamics simulations to resolve binding site heterogeneity .

- For field monitoring : Deploy passive samplers with chelating resins to pre-concentrate PBTC from low-concentration samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.